molecular formula C10H10ClNO3 B1530425 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-62-3

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1530425
CAS RN: 1263365-62-3
M. Wt: 227.64 g/mol
InChI Key: UQIFMNQCHQAPNC-UHFFFAOYSA-N
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Description

1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CP-DEO, is a synthetic compound that has been widely studied for its potential applications in a variety of scientific fields. CP-DEO is a low molecular weight compound that is composed of two aromatic rings and a dioxolan-2-yl group, and it is produced through a reaction between 2-chloro-pyridine and 1,3-dioxolane. CP-DEO has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Catalytic Behavior and Synthesis of Complex Molecules

The compound 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, through related chemical reactions, has been utilized in the synthesis of a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, which serve as new alternative NNN tridentate ligands. These ligands, coordinating with iron(II) and cobalt(II) dichloride, form complexes that exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. The study highlights the significance of modifying reaction parameters to enhance catalytic activities, with particular emphasis on the impact of elevated ethylene pressure and substituent effects on activity levels (Sun et al., 2007).

Fluorescence Emission and Material Science Applications

Research into domino four-component condensation reactions involving this compound and derivatives has led to the synthesis of poly-functionalized nicotinonitriles that exhibit strong blue-green fluorescence emission. These emissions, with maxima ranging between 420–630 nm, position the synthesized compounds as promising candidates for applications in various fields, including materials science. The process benefits from short reaction times, excellent yields, and operational simplicity, enabling the creation of compounds with significant substrate diversity and potential utility in light-emitting diodes or fluorescence microscopy (Hussein et al., 2019).

Antimicrobial Activity

The synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally related to this compound, has demonstrated significant antimicrobial activity. Through cyclization of hydrazide acid groups into a 1,3,4-oxadiazole nucleus, the resulting compound showed enhanced antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3. This suggests a potential avenue for developing new antimicrobial agents (Salimon et al., 2011).

properties

IUPAC Name

1-(2-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-10-7(2-1-3-12-10)8(13)6-9-14-4-5-15-9/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFMNQCHQAPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197595
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263365-62-3
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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